molecular formula C9H10F2N2O B2535626 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol CAS No. 1866030-46-7

1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol

Cat. No. B2535626
CAS RN: 1866030-46-7
M. Wt: 200.189
InChI Key: QWMWFLZJDPMILH-UHFFFAOYSA-N
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Description

“1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1866030-46-7 . It has a molecular weight of 200.19 . The compound is in powder form and is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder . It has a molecular weight of 200.19 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biochemical Evaluation as Antitumor Agents

A series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated significant antiproliferative compounds through structure-activity relationship investigations. These compounds, including ones with similar structural motifs to 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol, exhibited potent inhibitory effects on MCF-7 breast cancer cells, interfered with tubulin polymerization, disrupted microtubular structures, and induced apoptosis. Specifically, compounds showed IC50 values in the nanomolar range and interacted at the colchicine-binding site on β-tubulin, highlighting their potential for clinical development as antitumor agents Greene et al., 2016.

Building Blocks for Biologically Important Compounds

Azetidin-2-one structures serve as versatile intermediates for synthesizing a wide array of organic molecules, leveraging the strain energy of the four-membered cyclic lactam. This includes the synthesis of aromatic beta-amino acids, peptides, polyamines, and other compounds lacking the beta-lactam ring structure. The development of methodologies based on the beta-lactam nucleus, termed 'the beta-lactam synthon methods', underlines the synthetic utility of these compounds in creating biologically significant molecules Deshmukh et al., 2004.

Antibacterial Applications

The synthesis and evaluation of 7-azetidinylquinolones demonstrated these compounds' effectiveness against Gram-positive and Gram-negative bacteria. The structural modification to incorporate the azetidine moiety into quinolone and naphthyridine scaffolds resulted in enhanced antibacterial properties, showcasing the potential of azetidine derivatives in developing new antibacterial agents. The structural analysis and physicochemical property evaluation further support these compounds' utility in antibacterial drug development Frigola et al., 1994.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

As for future directions, azetidines are a class of compounds that are still being explored in the field of medicinal chemistry . They are considered important due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . Therefore, “1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol”, being an azetidine, could have potential applications in these areas.

properties

IUPAC Name

1-(4-amino-2,6-difluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMWFLZJDPMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2F)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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